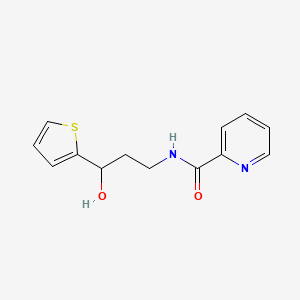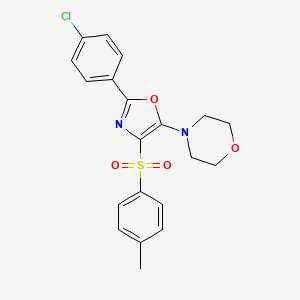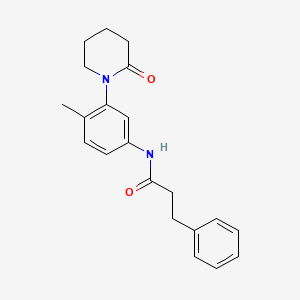![molecular formula C10H12Cl2N2S B2381829 Dihydrochlorure de 2-[(4-méthyl-1,3-thiazol-2-yl)méthyl]pyridine CAS No. 50310-70-8](/img/structure/B2381829.png)
Dihydrochlorure de 2-[(4-méthyl-1,3-thiazol-2-yl)méthyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride” is a chemical compound with the CAS Number: 50310-70-8 . It has a molecular weight of 263.19 . The compound is related to 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H10N2S.2ClH/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9;;/h2-5,7H,6H2,1H3;2*1H . This indicates the presence of a methyl group, a thiazolyl group, and a pyridine ring in the structure.It has a storage temperature of room temperature . The compound’s InChI key is ORWQLEBPHSFBCU-UHFFFAOYSA-N .
Applications De Recherche Scientifique
- Les thiazoles ont été explorés comme agents antimicrobiens potentiels. Bien que des études spécifiques sur le dihydrochlorure de 2-[(4-méthyl-1,3-thiazol-2-yl)méthyl]pyridine soient limitées, des dérivés de thiazole apparentés ont démontré des propriétés antibactériennes et antifongiques .
- Les thiazoles se sont révélés prometteurs comme agents antitumoraux et cytotoxiques. Par exemple, certains dérivés de thiazole présentent des effets puissants contre les cellules cancéreuses .
Activité antimicrobienne
Propriétés antitumorales et cytotoxiques
En résumé, le this compound est prometteur dans divers domaines, mais des recherches supplémentaires sont nécessaires pour libérer tout son potentiel. Sa structure unique et ses activités biologiques en font un candidat intéressant pour des investigations futures . Si vous avez besoin d'informations plus détaillées ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to different outcomes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole compounds, such as their solubility in different solvents, may influence their action in different environments .
Analyse Biochimique
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles are known to undergo significant pi-electron delocalization, which allows them to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Temporal Effects in Laboratory Settings
Thiazoles are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Dosage Effects in Animal Models
Thiazoles have been found to have anti-addictive effects in a variety of animal models, reducing ethanol self-administration and decreasing the addictive effects of nicotine, cocaine, and methamphetamine .
Metabolic Pathways
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, which helps the body to release energy from carbohydrates during metabolism .
Transport and Distribution
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Subcellular Localization
Thiazoles are found in naturally occurring peptides and are utilized in the development of peptidomimetics, i.e., molecules that mimic the function and structure of peptides .
Propriétés
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9;;/h2-5,7H,6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQLEBPHSFBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2381751.png)




![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)


![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)
![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)